molecular formula C25H20ClN3O B2418879 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-61-2

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2418879
CAS No.: 901021-61-2
M. Wt: 413.91
InChI Key: WNUZUEOCEDLFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to a quinoline moiety, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUZUEOCEDLFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative under high-temperature conditions, often using a catalyst such as polyphosphoric acid or sulfuric acid.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the phenyl rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazoloquinolines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions, often starting from readily available pyrazole derivatives. The compound's structure includes a pyrazoloquinoline core that is crucial for its biological activity. The synthesis process generally yields a high purity product suitable for further biological evaluations.

Anticancer Activity

Research indicates that compounds similar to 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. In vitro studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Case Study: Anticancer Efficacy

In a recent study, derivatives of pyrazoloquinoline were screened for their antiproliferative effects. The results showed that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting strong anticancer potential .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Pyrazoloquinolines have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism is beneficial for conditions like arthritis and other inflammatory diseases.

Insecticidal Activity

Another significant application of this compound is its effectiveness as an insecticide. Research has highlighted the synthesis of quinoline derivatives that exhibit larvicidal and pupicidal properties against mosquito vectors responsible for malaria and dengue fever.

Efficacy Against Mosquito Vectors

A study reported that certain quinoline derivatives showed lethal toxicity levels against Anopheles stephensi larvae, with effective concentrations ranging from 4.408 µM/mL to 7.958 µM/mL . This positions pyrazoloquinolines as potential candidates for developing environmentally friendly insecticides.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-chlorophenyl)-8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but with a fluorophenyl group instead of a methylphenyl group.

Uniqueness

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Biological Activity

1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound contribute to its diverse biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring fused to a quinoline moiety. Its molecular formula is C25H20ClN3OC_{25}H_{20}ClN_3O, and it exhibits various chemical properties that influence its biological activity.

PropertyValue
Molecular Weight429.89 g/mol
IUPAC Name1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
CAS Number901021-61-2

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinolines, including the compound , exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, critical mediators in inflammatory responses.

Key Findings:

  • IC50 Values : The compound showed an IC50 value comparable to established anti-inflammatory agents, indicating potent activity.
  • Mechanism : Inhibition of iNOS and COX-2 suggests a pathway for reducing inflammation that could be beneficial in treating inflammatory diseases .

Anticancer Activity

Preclinical studies have explored the anticancer potential of 1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. The compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

  • Cell Line Studies : In vitro assays revealed that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanistic Insights : The anticancer activity is linked to the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinolines have also been documented. Studies indicate that the compound exhibits significant antibacterial and antifungal activities against a range of pathogens.

Evaluation Metrics:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed low MIC values against Staphylococcus aureus and Candida albicans, indicating strong antimicrobial efficacy.
  • Synergistic Effects : When tested in combination with other antibiotics, the compound showed synergistic effects that enhanced overall antimicrobial activity .

Structure-Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to understand how structural modifications influence biological activity. Key features identified include:

  • Substitution Patterns : Electron-donating groups at specific positions on the phenyl rings enhance anti-inflammatory potency.
  • Ring Modifications : Changes in the pyrazole or quinoline moieties can significantly alter both potency and selectivity for target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.